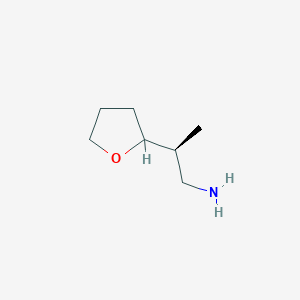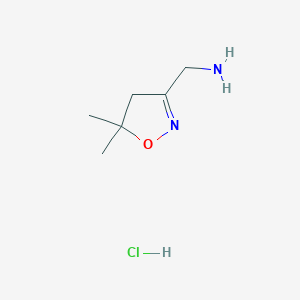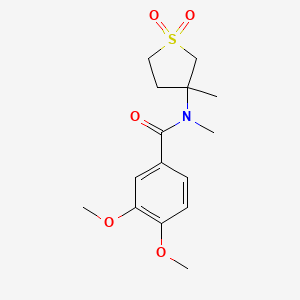
(2S)-2-(Oxolan-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Oxolan-2-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and neuroscience. This compound is also known as (S)-N-(2-hydroxyethyl)-1,2-propanediamine or (S)-HEP. It is a chiral molecule that belongs to the class of amino alcohols.
Mecanismo De Acción
(S)-HEP acts as an agonist for the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. It enhances the activity of the glycine receptor, leading to an increase in inhibitory neurotransmission. This results in a reduction in neuronal excitability and can help to alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
(S)-HEP has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can help to improve mood and alleviate symptoms of depression. (S)-HEP has also been found to increase the activity of the antioxidant enzyme superoxide dismutase, which can help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-HEP in lab experiments is its ability to selectively enhance the activity of the glycine receptor. This allows researchers to study the effects of glycine receptor modulation on neuronal activity and behavior. However, one limitation of using (S)-HEP is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on (S)-HEP. One area of interest is the development of new drugs based on the structure of (S)-HEP that can be used in the treatment of neurological disorders. Another area of research is the study of the effects of (S)-HEP on synaptic plasticity and learning and memory. Overall, (S)-HEP is a promising compound that has the potential to contribute to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of (S)-HEP involves the reaction between (S)-2-chloropropionic acid and oxirane in the presence of a base such as potassium hydroxide. The resulting product is then treated with ammonia to yield (S)-HEP.
Aplicaciones Científicas De Investigación
(S)-HEP has been extensively studied for its potential applications in various fields of science. It has been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (S)-HEP has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
(2S)-2-(oxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-5,8H2,1H3/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTRCENEJTUGCA-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500154.png)

![(Z)-2-Cyano-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2500157.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)
![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)
![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)

![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)
